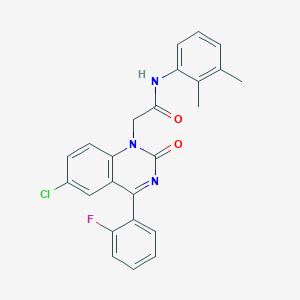![molecular formula C17H15N3O3 B2492600 methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate CAS No. 303995-38-2](/img/structure/B2492600.png)
methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex reactions, including 1,3-dipolar cycloaddition and Pictet-Spengler cyclization. For example, a series of bis(carbamates) synthesized through these methods showed activity against lymphocytic leukemia, indicating the potential biological activity of these compounds (Anderson et al., 1988). Another method for synthesizing N-isoquinolin-1-yl carbamates involves a catalyst-free synthesis from N-hetaryl ureas and alcohols, highlighting an environmentally friendly approach (Kasatkina et al., 2021).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a heterocyclic ring that influences the chemical behavior and potential biological activity of these compounds. For instance, the structure-activity relationship analysis can help identify specific substitutions that enhance antibacterial activity, as seen in the research on 4-oxoquinoline-3-carboxylic acids (Miyamoto et al., 1990).
Chemical Reactions and Properties
Isoquinoline derivatives undergo a variety of chemical reactions, including catalytic and photo-oxidative processes. For example, the sequential [3 + 2] cycloaddition/oxidative aromatization reaction catalyzed by methylene blue under oxygen atmosphere demonstrates an efficient synthesis method for pyrrolo[2,1-a]isoquinoline derivatives (Fujiya et al., 2016).
科学的研究の応用
Antileukemic Activity
- Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including compounds structurally related to Methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate, have shown significant in vivo activity against P388 lymphocytic leukemia. This indicates potential applications in antileukemic therapies (Anderson, Heider, Raju, & Yucht, 1988).
Synthesis of Polyheterocyclic Compounds
- In the field of organic chemistry, this compound has been utilized as a building block in the synthesis of complex polyheterocyclic structures. This illustrates its importance in expanding the diversity of chemical compounds, which may have various applications in materials science and pharmaceuticals (Velikorodov, Stepkina, Polovinkina, & Osipova, 2019).
Antibacterial Activity
- Related 4-oxoquinoline-3-carboxylic acids, which have structural similarities to this compound, demonstrated potent antibacterial activity against a range of gram-positive and gram-negative bacteria. This suggests possible uses in developing new antibacterial agents (Miyamoto et al., 1990).
Serotonin Analogs
- The compound has been used in the synthesis of N-methyl-4-pyridyl-1,2,3,4-tetrahydroisoquinolines, designed as potential serotonin analogs. This indicates its potential in neuropsychiatric drug development (Prat et al., 2000).
Structural Studies in Crystallohydrate Solid State
- The compound's derivatives have been synthesized and studied for their structural properties in both water solutions and crystalline hydrate states. Such studies are crucial in materials science for understanding molecular interactions and properties (Stoyanova et al., 2010).
Dye Synthesis
- A study has explored the synthesis of pyridinium salts and biscyanine dyes using derivatives of this compound. This research is significant in the field of dye chemistry and materials science (Yelenich et al., 2016).
特性
IUPAC Name |
methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)19-15-11-20(10-12-5-4-8-18-9-12)16(21)14-7-3-2-6-13(14)15/h2-9,11H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSIYLXCFGNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
methanone](/img/structure/B2492533.png)
![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)
![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)
![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)